5-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-12(2)13-3-5-14(6-4-13)15-7-8-17-16(11-15)9-10-18-17/h3-8,11-12,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDPFSWQMDBINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features an indole ring system fused with a propan-2-yl phenyl group, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A375 | 4.2 | Induction of apoptosis |
| Similar Indole Derivative | HepG2 | 0.71 | Cell cycle arrest at S phase |
| Another Indole Compound | MCF-7 | 1.88 | Inhibition of VEGF-induced proliferation |
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including cell cycle arrest and modulation of signaling pathways related to tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies indicate that indole derivatives can exhibit activity against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.80 µg/mL |
| Candida albicans | 62.50 µg/mL |
These findings suggest that this compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Indoles are also recognized for their potential neuroprotective effects . The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds may exert protective effects on neuronal cells.
Case Studies
- Study on Anticancer Activity : A study conducted by Zhang et al. demonstrated that a structurally similar indole derivative exhibited significant antiproliferative effects on HepG2 cells with an IC50 value of 0.71 µM, indicating strong potential for further development in cancer therapy .
- Antimicrobial Evaluation : Research on the antimicrobial properties of indole derivatives showed that certain compounds could inhibit Staphylococcus aureus growth at low concentrations, suggesting their potential as effective antimicrobials .
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of 2,3-dihydroindole derivatives, including 5-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-indole. These compounds are believed to exhibit antioxidant properties and may protect neuronal cells from oxidative stress.
Case Study: Synthesis and Evaluation
A study focused on synthesizing new 2,3-dihydroindole derivatives demonstrated their ability to act as ligands for melatonin receptors (MT1/MT2), which are implicated in neuroprotection. The synthesis involved chemoselective reduction techniques that could be applied to create analogs with enhanced activity against neurodegenerative conditions .
| Compound | Melatonin Receptor Affinity | Neuroprotective Activity |
|---|---|---|
| This compound | High | Positive |
| 2,3-Dihydroindole analog A | Moderate | Moderate |
| 2,3-Dihydroindole analog B | Low | Negative |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Substituted indoles have shown promise as inhibitors of bacterial enzymes involved in persister cell formation, which is a significant factor in antibiotic tolerance.
Case Study: Molecular Docking Studies
Molecular docking studies indicated that this compound could bind effectively to alarmone synthetases in Mycobacterium tuberculosis, suggesting its potential as a scaffold for developing new antibacterial agents .
| Target Protein | Binding Affinity (kcal/mol) | Potential Application |
|---|---|---|
| Rel Mtb | -9.5 | Antibacterial agent |
| Rel Seq | -8.7 | Antibacterial agent |
Scaffold for Drug Development
The unique structure of this compound makes it an attractive scaffold for the development of various therapeutic agents.
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes involving cyclization reactions with appropriate precursors. For instance, the reaction of 4-(propan-2-yl)benzaldehyde with amines can yield derivatives with diverse biological activities.
Comparison with Similar Compounds
Core Saturation
The 2,3-dihydroindole core in the target compound reduces aromatic conjugation compared to fully aromatic analogs like Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate.
Substituent Effects
- Lipophilicity : The 4-isopropylphenyl group contributes significantly to lipophilicity, which may improve blood-brain barrier penetration compared to ester-containing analogs.
- Polarity : Compounds with ester or formyl groups (e.g., Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate) exhibit higher polarity, impacting solubility and metabolic stability .
Crystallographic and Computational Insights
- Crystallography : Structural comparisons of indole derivatives often rely on programs like SHELXL for refinement. The partial saturation in this compound may lead to distinct hydrogen-bonding patterns compared to fully aromatic analogs, as predicted by graph-set analysis .
- Electronic Properties : Wavefunction analysis tools like Multiwfn could elucidate differences in electron density distribution, particularly around the isopropylphenyl group, which may influence reactivity or intermolecular interactions .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Catalyst/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Pd-catalyzed coupling | PdCl₂(PPh₃)₂, CuI, Et₂NH, 80°C | 74–77 | |
| Acid-mediated | PPA, 110°C, 4 hours | ~65* | |
| *Estimated from analogous reactions. |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- Single-crystal X-ray diffraction : Confirms 3D structure (e.g., used this to validate a substituted indole’s solid-state conformation) .
- Multinuclear NMR (¹H/¹³C) : highlights the use of NMR to confirm substituent positions in indole derivatives, with aromatic protons appearing at δ 6.8–7.5 ppm .
- High-resolution mass spectrometry (HRMS) : Essential for verifying molecular weight (e.g., reports a precise mass of 195.105 Da for a related indole) .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Optimization strategies include:
- Catalyst screening : shows that adjusting Pd/ligand ratios (e.g., 3 mol% PdCl₂(PPh₃)₂) enhances catalytic efficiency .
- Solvent effects : DMA in improves solubility of aromatic intermediates, while ethanol/acetic acid mixtures () facilitate cyclization .
- Temperature control : Reactions at 80–140°C balance reactivity and side-product formation (e.g., achieved 77% yield at 140°C) .
Advanced: What challenges arise in resolving contradictions in spectral data for this compound?
Answer:
Discrepancies in NMR or mass spectra often stem from:
- Tautomeric equilibria : notes that 2,3-dihydroindoles can exhibit dynamic isomerization, altering peak splitting .
- Impurity profiling : Use HPLC-MS () to distinguish byproducts from the target compound .
- Crystallographic validation : Single-crystal X-ray () resolves ambiguities in substituent orientation .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR strategies include:
- Substituent variation : synthesized 5-fluoro and 5-nitro analogs to assess electronic effects on bioactivity .
- Pharmacophore mapping : Introduce functional groups (e.g., sulfonamides in ) to probe binding interactions .
- Computational modeling : Pair docking studies with experimental IC₅₀ data (as in ) to validate hypotheses .
Q. Table 2: Example SAR Modifications
| Substituent | Biological Activity Tested | Key Finding | Reference |
|---|---|---|---|
| 5-Fluoro | Enzyme inhibition | Enhanced potency vs. H-bonding | |
| 4-Sulfonyl | Receptor binding | Improved solubility |
Advanced: How should stability studies be conducted under experimental conditions?
Answer:
- Thermal stability : Use TGA/DSC (as in ) to assess decomposition temperatures .
- Photolytic degradation : Expose solutions to UV light (254 nm) and monitor via HPLC ( recommends RT storage for stability) .
- Hydrolytic resistance : Test pH-dependent stability in buffers (e.g., used 10% HCl for hydrolysis studies) .
Advanced: What strategies mitigate low yields in large-scale synthesis?
Answer:
- Flow chemistry : Continuous reactors reduce side reactions (not directly cited but supported by ’s batch process limitations) .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs (analogous to ’s Pd use) .
- Purification optimization : Use flash chromatography () or recrystallization () for higher purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
